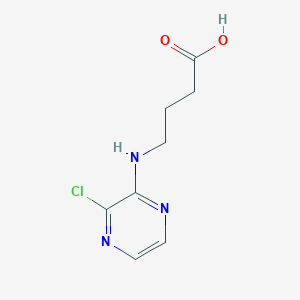

4-((3-Chloropyrazin-2-yl)amino)butanoic acid

Overview

Description

Molecular Structure Analysis

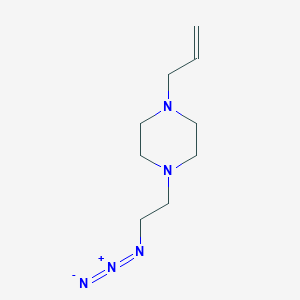

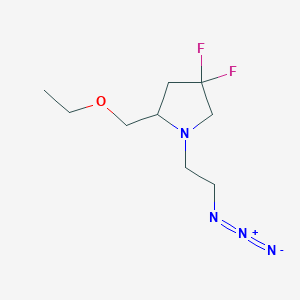

The molecular structure of “4-((3-Chloropyrazin-2-yl)amino)butanoic acid” is based on a pyrazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms . This is attached to a butanoic acid group, which is a short chain saturated fatty acid .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that pyrazine derivatives have a spectrum of biological importance ranging from antimycobacterial, antimalarial antagonist, to antiviral activities .Scientific Research Applications

Optical Gating of Synthetic Ion Channels

Research by Ali et al. (2012) highlights the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This work underpins the potential of such compounds in creating light-induced controlled release systems, sensing, and information processing applications (Ali et al., 2012).

Molecular Structure and Vibrational Spectra Analysis

A study by Muthu and Paulraj (2012) on 4-amino-3(4-chlorophenyl) butanoic acid focuses on its molecular structure and vibrational spectra, contributing to the field of material sciences by providing insights into the compound's electronic energy, geometrical structure, and thermodynamical properties (Muthu & Paulraj, 2012).

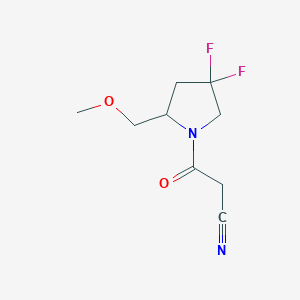

Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles

Tsizorik et al. (2019) described the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, showcasing the chemical versatility and potential of the pyrazinyl moiety for creating new heterocyclic systems. This work is significant for the development of new pharmaceuticals and materials (Tsizorik et al., 2019).

Antimicrobial Activity of Derivatives

Research into N-Substituted-β-amino Acid Derivatives by Mickevičienė et al. (2015) demonstrates the potential of derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties for antimicrobial applications. This study identifies compounds with significant activity against bacteria and fungi, highlighting the therapeutic potential of such derivatives (Mickevičienė et al., 2015).

Molecular Docking and Biological Activity Studies

Vanasundari et al. (2018) explored the molecular docking, vibrational, structural, electronic, and optical properties of specific dichlorophenyl amino butanoic acid derivatives, contributing to the understanding of their potential as nonlinear optical materials and their biological activities. This research supports the development of pharmacologically relevant compounds (Vanasundari et al., 2018).

Future Directions

The future directions of “4-((3-Chloropyrazin-2-yl)amino)butanoic acid” and similar compounds could involve further development of coumarin derivatives as agents with wide spectra of anticonvulsant activity . The development of new effective and safe drugs remains a crucial problem, and the basic development strategy for these drugs consists of discovering compounds with new mechanisms of action .

Properties

IUPAC Name |

4-[(3-chloropyrazin-2-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-7-8(12-5-4-10-7)11-3-1-2-6(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWWNIPEJAVTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

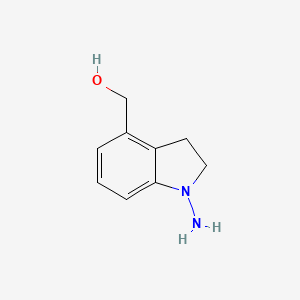

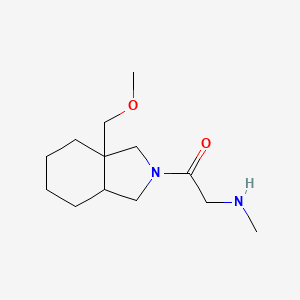

![(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493219.png)

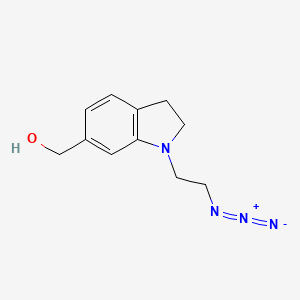

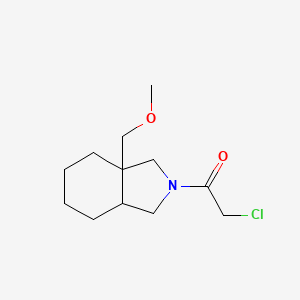

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1493220.png)

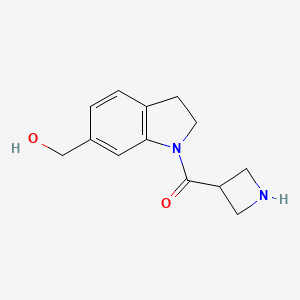

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)